1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl group and a trimethoxyphenyl group attached to a prop-2-en-1-one backbone
Properties
Molecular Formula |
C22H25ClN2O4 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H25ClN2O4/c1-27-19-13-16(14-20(28-2)22(19)29-3)7-8-21(26)25-11-9-24(10-12-25)18-6-4-5-17(23)15-18/h4-8,13-15H,9-12H2,1-3H3 |
InChI Key |
NDNSRTTYIRSKSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 4-(3-chlorophenyl)piperazine intermediate.
Coupling with Trimethoxybenzaldehyde: The intermediate is then reacted with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable base to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The presence of the chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways or as an agonist/antagonist of certain receptors in the nervous system.
Comparison with Similar Compounds
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be compared with other similar compounds, such as:
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound also contains a piperazine ring substituted with a chlorophenyl group but differs in the presence of a diphenylpropan-2-ol moiety.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a piperazine ring with a bromophenyl group and a triazole-thione moiety, highlighting the diversity of piperazine derivatives.
The uniqueness of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one lies in its specific substitution pattern and the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties.
Biological Activity
The compound 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C20H24ClN2O3
- Molecular Weight : 376.87 g/mol
The structure features a piperazine ring substituted with a 3-chlorophenyl group and a prop-2-en-1-one moiety linked to a trimethoxyphenyl group. This unique configuration is believed to contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The inhibition of bacterial growth is often attributed to the interaction of these compounds with microbial cell membranes or essential enzymes.
Anticancer Activity
Several studies have pointed towards the anticancer potential of piperazine derivatives. The compound under discussion may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that piperazine-based compounds can effectively target cancer cells while sparing normal cells, making them promising candidates for further development .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, particularly in modulating neurotransmitter systems. The presence of the piperazine moiety may enhance binding affinity to serotonin receptors, which can influence mood and anxiety disorders. Preliminary studies suggest that this compound might have anxiolytic or antidepressant-like effects .
The biological activity of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is thought to involve:
- Receptor Interaction : Binding to serotonin receptors (5-HT receptors) and possibly dopamine receptors.
- Enzyme Inhibition : Potential inhibition of acetylcholinesterase (AChE), which could contribute to cognitive enhancement .
- Cellular Pathways : Modulation of pathways involved in apoptosis and cell survival, possibly through the activation of caspases or inhibition of anti-apoptotic proteins.
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of similar compounds. For example:
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Antibacterial | 15.62 | S. aureus |
| Compound B | Anticancer | 10.5 | MCF-7 Cells |
| Compound C | AChE Inhibitor | 8.0 | Acetylcholinesterase |
These findings suggest that modifications in the chemical structure can significantly enhance biological efficacy.
In Silico Studies
Docking studies have provided insights into the binding affinities of this compound to various biological targets. Computational models indicate strong interactions with key enzymes involved in metabolic pathways, suggesting a basis for its observed biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
